What is the origin of 11-O-Methylpseurotin A?
What is the origin of 11-O-Methylpseurotin A?
An In-depth Technical Guide on the Origin of 11-O-Methylpseurotin A
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1][2] These compounds are noted for their complex heterospirocyclic γ-lactam core structure and diverse, potent biological activities.[2][3] The parent compound, pseurotin A, has been shown to inhibit chitin (B13524) synthase and induce nerve-cell proliferation.[2] 11-O-Methylpseurotin A, as a derivative, is of significant interest to researchers in natural product chemistry, microbiology, and drug development for its potential biological profile.[3][4] This guide provides a comprehensive overview of its natural sources, biosynthetic pathway, and the experimental protocols used for its isolation.
Natural Sources of 11-O-Methylpseurotin A
11-O-Methylpseurotin A is a secondary metabolite produced by specific fungal species.[1] To date, it has been primarily isolated from two genera: Aspergillus and Sporothrix.
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Aspergillus : A marine-derived strain of Aspergillus fumigatus has been identified as a key producer.[1][3] A. fumigatus is a ubiquitous fungus known for its prolific production of a wide array of bioactive secondary metabolites.[1][5]
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Sporothrix : The compound was also originally isolated from a species of Sporothrix.[1][][7]
Furthermore, the biosynthesis of 11-O-Methylpseurotin A can be influenced by microbial interactions. Its production has been observed to be induced during the co-cultivation of certain fungal isolates with bacteria.[1]
Data Presentation: Producing Organisms and Co-isolated Analogs
Quantitative yield data for 11-O-Methylpseurotin A from fungal fermentations are not extensively reported in the available literature, as production is highly dependent on the specific fungal strain, culture conditions, and extraction methods.[1] However, its isolation alongside other pseurotins highlights its role as a naturally occurring derivative within the broader pseurotin biosynthetic pathway.[1]
| Compound | Producing Organism | Reported Co-isolated Pseurotins | Reference |
| 11-O-Methylpseurotin A | Aspergillus fumigatus (marine-derived) | Pseurotin A | [1][3] |
| 11-O-Methylpseurotin A | Sporothrix sp. | Not Specified | [1] |
| 11-O-Methylpseurotin A | Fungal isolate MR2012 (in co-culture) | Pseurotin G, Terezine D | [1] |
Biosynthesis Pathway
11-O-Methylpseurotin A belongs to the pseurotin family, which is biosynthesized through a complex pathway involving a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[1][4] The biosynthesis of its direct precursor, pseurotin A, has been extensively studied in Aspergillus fumigatus.[3][8]
The pathway is initiated by the hybrid PKS-NRPS enzyme, PsoA , which assembles the core scaffold of the molecule from precursors like phenylalanine.[5][8] This core structure then undergoes a series of modifications by tailoring enzymes encoded by the pso gene cluster.[3][8] These modifications include oxidations and rearrangements that generate the diverse array of pseurotin derivatives.[1][8]
The formation of 11-O-Methylpseurotin A is a late-stage modification of pseurotin A.[1] This final step involves the enzymatic O-methylation of the hydroxyl group at the C-11 position. The reaction is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While this is a common terminal modification in natural product biosynthesis, the specific O-methyltransferase responsible for this conversion has not yet been definitively identified.[1][3]
Experimental Protocols: Isolation and Purification
The following is a generalized protocol for the isolation and purification of 11-O-Methylpseurotin A from a fungal culture, based on established methodologies for pseurotins and other fungal metabolites.[1][9]
Step 1: Inoculation and Fermentation
A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium.[1] A typical medium consists of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated for a specific period (e.g., several days to weeks) under controlled conditions (temperature, agitation, pH) to allow for fungal growth and production of secondary metabolites.
Step 2: Harvest and Extraction
After the fermentation period, the fungal mycelium is separated from the culture broth by filtration or centrifugation. The target compound can be found in either the mycelium or the broth, or both. Both are typically extracted to maximize yield. The culture filtrate (broth) is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297). The mycelium is dried, ground, and extracted with a polar organic solvent like methanol (B129727) or acetone.
Step 3: Concentration
The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator. This process yields a crude extract containing a mixture of metabolites.
Step 4: Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate 11-O-Methylpseurotin A from other compounds.
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Initial Fractionation: The extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a stationary phase like silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
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Fine Purification: Fractions containing the target compound, identified by techniques like thin-layer chromatography (TLC), are further purified. High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18), is a common method for final purification to yield the pure compound.
Step 5: Structure Elucidation
The identity and purity of the isolated 11-O-Methylpseurotin A are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. 11-O-methylpseurotin A | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Directed biosynthesis of fluorinated pseurotin A, synerazol and gliotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolinks.co.jp [biolinks.co.jp]
- 8. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Identification of Aspergillus fumigatus Mycotoxins on Growth Medium and Some Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
